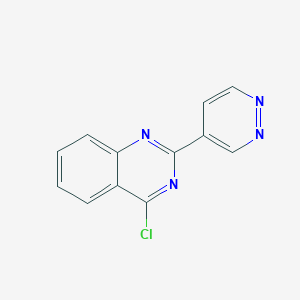

4-chloro-2-pyridazin-4-ylquinazoline

Beschreibung

Overview of the Quinazoline (B50416) Scaffold's Significance in Medicinal Chemistry

The quinazoline scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, is a cornerstone of modern medicinal chemistry. wikipedia.org Its structural rigidity, coupled with the capacity for substitution at various positions, allows for the fine-tuning of steric, electronic, and lipophilic properties. This versatility has enabled the development of a vast array of biologically active molecules. nih.govwisdomlib.org

Quinazoline derivatives are known to exhibit a broad spectrum of pharmacological activities, making them valuable in the development of treatments for a wide range of diseases. mdpi.comekb.eg Their therapeutic potential is extensive, with derivatives showing promise as:

Anticancer Agents: Many quinazoline-based compounds are potent inhibitors of protein kinases, such as epidermal growth factor receptor (EGFR), which are crucial in cancer cell proliferation. wikipedia.orgmdpi.com Marketed drugs like gefitinib (B1684475) and erlotinib (B232) are prominent examples of EGFR inhibitors built upon the quinazoline framework. wikipedia.orgrroij.com

Anti-inflammatory Agents: Certain derivatives have demonstrated significant anti-inflammatory properties.

Antimicrobial and Antiviral Agents: The scaffold is a key component in compounds developed to combat bacterial, fungal, and viral infections. nih.govmdpi.com

Central Nervous System (CNS) Agents: Research has explored quinazoline derivatives for their potential in treating neurological and psychiatric disorders, including Alzheimer's disease. mdpi.combohrium.com

Cardiovascular Agents: Derivatives such as prazosin (B1663645) and doxazosin (B1670899) are used to treat hypertension. wisdomlib.orgrroij.com

The significance of the quinazoline scaffold lies in its proven success as a pharmacophore, providing a reliable foundation for the design of targeted and effective therapeutic agents. nih.gov

Historical Context of Quinazoline Research and its Derivatives

The journey of quinazoline research began in the 19th century. The first derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline, was prepared by Griess in 1869 through the reaction of cyanogen (B1215507) with anthranilic acid. nih.gov However, the parent quinazoline molecule was not synthesized until 1903, when Siegmund Gabriel reported its creation from o-nitrobenzylamine. wikipedia.org Early synthetic methods, such as those developed by Bischler and Lang, further paved the way for the exploration of this class of compounds. wikipedia.orgnih.gov

Throughout the 20th century, research into quinazoline chemistry expanded significantly, leading to the discovery of its diverse biological activities. wisdomlib.org The development of more efficient and versatile synthetic methodologies, including microwave-assisted and metal-mediated reactions, has accelerated the discovery of novel derivatives in recent decades. rroij.comnih.gov This rich history of synthesis and discovery has cemented the quinazoline framework as a staple in medicinal chemistry research and drug development.

Importance of 4-Chloro-2-(Pyridyl)quinazoline as a Key Synthetic Intermediate and Core Structure

Within the broad family of quinazoline derivatives, compounds bearing a chlorine atom at the 4-position, such as 4-chloro-2-(pyridyl)quinazolines, are of particular importance as synthetic intermediates. chemimpex.com The chlorine atom at this position is highly susceptible to nucleophilic aromatic substitution (SNAr), making it an excellent leaving group that can be readily displaced by a wide variety of nucleophiles, including amines, alcohols, and thiols. mdpi.com

This reactivity is the cornerstone of their utility, allowing chemists to introduce diverse functional groups at the 4-position and rapidly generate large libraries of novel compounds for biological screening. mdpi.com The 2-pyridyl (or its isomer, pyridazinyl) substituent further modulates the electronic properties and biological activity of the molecule, often enhancing target engagement. vulcanchem.com

The specific compound, 4-chloro-2-pyridazin-4-ylquinazoline , serves as a key core structure for building more complex molecules. While direct evidence of its biological activity is still emerging, its structural components suggest significant potential. The pyridazine (B1198779) moiety, for instance, may influence properties like blood-brain barrier permeability, which is crucial for developing therapies targeting the central nervous system. vulcanchem.com Structurally related compounds have shown promise in research areas such as neurodegenerative diseases and cancer by inhibiting tyrosine kinases. vulcanchem.com Theoretical synthesis strategies propose that it could be formed through cyclocondensation reactions involving a pyridazine-containing urea (B33335) precursor. vulcanchem.com The versatility of the 4-chloro position makes this compound a valuable starting point for creating derivatives with tailored pharmacological profiles.

Structure

3D Structure

Eigenschaften

Molekularformel |

C12H7ClN4 |

|---|---|

Molekulargewicht |

242.66 g/mol |

IUPAC-Name |

4-chloro-2-pyridazin-4-ylquinazoline |

InChI |

InChI=1S/C12H7ClN4/c13-11-9-3-1-2-4-10(9)16-12(17-11)8-5-6-14-15-7-8/h1-7H |

InChI-Schlüssel |

LBHYJOVMTVIVHH-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C(=NC(=N2)C3=CN=NC=C3)Cl |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 4 Chloro 2 Pyridyl Quinazolines

Precursor Synthesis Strategies for Quinazolin-4(3H)-ones

The cornerstone of synthesizing 4-chloroquinazolines is the initial construction of the quinazolin-4(3H)-one ring system. This bicyclic heterocycle can be assembled through several reliable synthetic routes, primarily utilizing ortho-substituted benzene (B151609) derivatives. These methods are designed to be robust, allowing for the introduction of various substituents on the benzene ring, which is crucial for generating molecular diversity.

Routes from Anthranilic Acid Derivatives

Anthranilic acid and its derivatives, such as anthranilamides and 2-aminobenzamide, are among the most common and versatile starting materials for the synthesis of quinazolin-4(3H)-ones.

One of the most traditional methods involves the condensation of anthranilic acid with formamide. Heating these two reagents together, often at elevated temperatures, leads to the formation of the quinazolin-4(3H)-one core in a straightforward manner. nih.gov A variation of this approach involves first converting anthranilic acid into a 2-acylaminobenzoic acid intermediate, which then undergoes cyclization. For instance, reacting anthranilic acid with benzoyl chloride in the presence of pyridine (B92270) yields an intermediate that can be cyclized to the corresponding quinazolinone. wikipedia.org

Another widely employed strategy begins with 2-aminobenzamide. This precursor can be condensed with aldehydes or ketones using various catalysts to afford 2-substituted quinazolin-4(3H)-ones. researchgate.net For example, the reaction of 2-aminobenzamides with aryl methyl ketones, catalyzed by molecular iodine, provides an effective route to 2-aryl quinazolin-4(3H)-ones. researchgate.net Similarly, copper(I) bromide can catalyze a domino reaction between alkyl halides and anthranilamides to produce 2-substituted quinazolin-4(3H)-ones with good to excellent yields. researchgate.net

The following table summarizes selected synthetic approaches starting from anthranilic acid derivatives.

| Starting Material | Reagent(s) | Catalyst/Conditions | Product Type |

| Anthranilic Acid | Formamide | Microwave irradiation | Quinazolin-4(3H)-one |

| Anthranilic Acid | Benzoyl Chloride, Pyridine | Heat | 2-Phenylquinazolin-4(3H)-one |

| 2-Aminobenzamide | Aldehydes | p-Toluenesulfonic acid, PIDA | 2-Substituted quinazolin-4(3H)-ones |

| 2-Aminobenzamide | Aryl Methyl Ketones | Molecular Iodine | 2-Aryl quinazolin-4(3H)-ones |

| Anthranilamide | Alkyl Halides | Copper(I) Bromide | 2-Substituted quinazolin-4(3H)-ones |

Approaches Utilizing o-Disubstituted Benzene Derivatives

Beyond anthranilic acid, other ortho-disubstituted benzene compounds serve as valuable precursors, with 2-aminobenzonitrile being a prominent example. This starting material offers a different strategic approach to the quinazolinone core.

A notable method involves the reaction of 2-aminobenzonitrile with acyl chlorides. This reaction can be facilitated by microwave irradiation or ultrasound, often in the presence of a catalyst like Ytterbium(III) triflate (Yb(OTf)₃) under solvent-free conditions, leading to good to excellent yields of the desired 4(3H)-quinazolines. researchgate.net Another innovative approach is the visible-light-promoted C-H alkylation of nitrogen-containing heteroarenes using 2-aminobenzonitrile and alkyl 1,4-dihydropyridines as radical precursors, which allows for efficient functionalization at ambient temperatures. researchgate.net

Alternative Cyclization Methods

Alternative cyclization strategies provide additional pathways to the quinazolin-4(3H)-one skeleton, often starting from precursors like isatoic anhydride or isatin. These methods can offer advantages in terms of reagent availability and reaction conditions.

Isatoic anhydride is a particularly useful precursor. It can react with a variety of nitrogen-containing nucleophiles to form the quinazolinone ring. For instance, an iron(III) chloride-catalyzed reaction of isatoic anhydride with amidoxime derivatives provides a simple and highly efficient synthesis of 2-substituted quinazolin-4(3H)-ones. researchgate.net In another example, isatoic anhydride can undergo a three-component cyclization-oxidation with ammonium salts and aromatic aldehydes, catalyzed by ceric ammonium nitrate, to yield the target quinazolinones. unacademy.com A novel method describes the reaction of isatoic anhydride with benzyl azides in the presence of potassium tert-butoxide to produce 3-substituted quinazolin-4(3H)-ones. nih.gov

Isatins can also be employed in cascade reactions. For example, an FeCl₃-mediated cascade coupling/decarbonylative annulation reaction of isatins with trifluoroacetimidoyl chlorides yields 2-(trifluoromethyl)quinazolin-4(3H)-one derivatives. researchgate.net

The table below outlines some of these alternative cyclization methods.

| Starting Material | Reagent(s) | Catalyst/Conditions | Product Type |

| Isatoic Anhydride | Amidoximes | Iron(III) Chloride | 2-Substituted quinazolin-4(3H)-ones |

| Isatoic Anhydride | Ammonium Salts, Aromatic Aldehydes | Ceric Ammonium Nitrate | 2,3-Disubstituted quinazolin-4(3H)-ones |

| Isatoic Anhydride | Benzyl Azides | Potassium tert-butoxide | 3-Substituted quinazolin-4(3H)-ones |

| Isatin | Trifluoroacetimidoyl Chlorides | Iron(III) Chloride | 2-(Trifluoromethyl)quinazolin-4(3H)-ones |

Halogenation Reactions to Yield 4-Chloroquinazolines

Once the quinazolin-4(3H)-one precursor is synthesized, the next critical step is the introduction of the chlorine atom at the 4-position. This is typically achieved through a dehydroxy-chlorination reaction, which converts the amide C=O group into a reactive chloro group, thereby aromatizing the pyrimidine (B1678525) ring.

Phosphorus Oxychloride (POCl₃)-Mediated Chlorination of Quinazolin-4(3H)-ones

The most common and well-established method for the chlorination of quinazolin-4(3H)-ones is the use of phosphorus oxychloride (POCl₃). stackexchange.com This reagent serves as both the solvent and the chlorinating agent. The reaction is typically performed by refluxing the quinazolin-4(3H)-one in an excess of POCl₃. stackexchange.com

The mechanism of this reaction occurs in two distinct stages that can be controlled by temperature. wikipedia.orgchemeurope.com

Phosphorylation: An initial phosphorylation reaction occurs at lower temperatures (below 25 °C) under basic conditions. The quinazolinone oxygen attacks the phosphorus atom of POCl₃, leading to the formation of various phosphorylated intermediates. wikipedia.orgchemeurope.com

Chloride Attack and Aromatization: The second stage involves heating the mixture, typically to 70-90 °C. chemeurope.com A chloride ion then acts as a nucleophile, attacking the C4 position and displacing the phosphorylated oxygen group. This leads to the formation of the 4-chloroquinazoline product and a phosphate byproduct. wikipedia.orgchemeurope.com

It is crucial to control the reaction conditions, as side reactions can occur. For instance, pseudodimer formation can happen if phosphorylated intermediates react with unreacted quinazolinone, but this can be suppressed by maintaining basic conditions during the initial addition of POCl₃. chemeurope.com After the reaction is complete, the excess POCl₃ is typically removed under reduced pressure, and the residue is carefully quenched with ice water or a basic solution like aqueous sodium bicarbonate.

Role of Additional Halogenating Agents (e.g., PCl₅)

While phosphorus oxychloride is the predominant reagent, other halogenating agents can be used, sometimes in conjunction with POCl₃, to facilitate the chlorination. Phosphorus pentachloride (PCl₅) is one such agent.

PCl₅ is a powerful chlorinating agent known for its ability to convert carbonyl groups into geminal dichlorides. researchgate.net In the context of quinazolinone chlorination, it can be used with POCl₃. One procedure involves fusing the quinazolinone with a mixture of POCl₃ and PCl₅ on a water bath. unacademy.com The addition of PCl₅ can enhance the reactivity of the system. The mechanism involves the oxygen of the amide group attacking the PCl₅, leading to the formation of an intermediate that is highly susceptible to nucleophilic attack by a chloride ion at the C4 position, ultimately resulting in the elimination of POCl₃ and HCl. The use of PCl₅ can be particularly effective for less reactive quinazolinone substrates. However, like POCl₃, PCl₅ is highly reactive with water, and reaction workups must be conducted with care.

Specific Synthetic Pathways for 4-Chloro-2-(Pyridyl)quinazolines

The following subsections outline detailed methodologies for the synthesis of specific 4-chloro-2-(pyridyl)quinazoline isomers.

The conversion of 2-(pyridin-2-yl)quinazolin-4-ol to its corresponding 4-chloro derivative is a standard and widely employed transformation in quinazoline (B50416) chemistry. This reaction is typically achieved through chlorination using common chlorinating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). researchgate.netresearchgate.netprepchem.com The general mechanism involves the conversion of the hydroxyl group at the 4-position of the quinazoline ring into a better leaving group, which is subsequently displaced by a chloride ion.

A general procedure for this transformation involves heating the 2-(pyridin-2-yl)quinazolin-4-ol starting material with an excess of the chlorinating agent, often in the presence of a catalytic amount of a tertiary amine like N,N-dimethylformamide (DMF) which facilitates the reaction. researchgate.net The reaction can be carried out neat or in a high-boiling inert solvent. Upon completion, the excess chlorinating agent is carefully removed, typically by distillation under reduced pressure, and the crude product is purified.

Table 1: Reaction Conditions for the Chlorination of 2-(pyridin-2-yl)quinazolin-4-ol

| Reagent | Catalyst | Temperature | Reaction Time |

| POCl₃ | DMF (catalytic) | Reflux | 2-4 hours |

| SOCl₂ | DMF (catalytic) | Reflux | 2-4 hours |

This table presents typical conditions for the chlorination reaction. The optimal conditions may vary depending on the specific substrate and scale of the reaction.

An alternative approach to construct the 4-chloro-2-(pyridyl)quinazoline scaffold is through a cyclization reaction starting from simpler precursors. The synthesis of 4-chloro-2-(pyridin-3-yl)quinazoline can be achieved from 2-aminobenzonitrile and nicotinoyl chloride. This method first involves the formation of a 2-(pyridin-3-yl)quinazolin-4(3H)-one intermediate, which is then chlorinated.

In a related synthesis, 2-(pyridin-3-yl)quinazolin-4(3H)-one was prepared by reacting anthranilic acid with pyridine-3-carbonyl chloride to form a benzoxazinone intermediate, which was then treated with formamide. nih.gov A more direct route involves the reaction of 2-aminobenzonitrile with an acyl chloride, such as nicotinoyl chloride, which can be promoted by microwave irradiation or ultrasound in the presence of a Lewis acid catalyst like Ytterbium(III) triflate (Yb(OTf)₃) under solvent-free conditions to yield the corresponding 4(3H)-quinazoline. researchgate.net The resulting 2-(pyridin-3-yl)quinazolin-4(3H)-one is then subjected to chlorination as described in the previous section to yield the final product.

Table 2: Two-Step Synthesis of 4-Chloro-2-(pyridin-3-yl)quinazoline

| Step | Starting Materials | Reagents | Product |

| 1. Cyclization | 2-Aminobenzonitrile, Nicotinoyl Chloride | Yb(OTf)₃, Microwave/Ultrasound | 2-(Pyridin-3-yl)quinazolin-4(3H)-one |

| 2. Chlorination | 2-(Pyridin-3-yl)quinazolin-4(3H)-one | POCl₃ or SOCl₂ | 4-Chloro-2-(pyridin-3-yl)quinazoline |

This table outlines a potential two-step synthesis. The specific conditions for each step would require optimization.

The synthesis of substituted 4-chloro-2-(pyridyl)quinazolines follows similar principles. For instance, the preparation of 6-bromo-4-chloro-2-(pyridin-4-yl)quinazoline is achieved by the chlorination of the corresponding 6-bromo-2-(pyridin-4-yl)quinazolin-4(3H)-one. This precursor can be synthesized from 5-bromoanthranilic acid.

The chlorination step is analogous to the previously described methods. For a similar compound, 6-bromo-4-chloro-2-(4-chloro-phenyl)-quinazoline, the synthesis was achieved by refluxing 6-bromo-2-(4-chlorophenyl)-4(3H)-quinazolinone with phosphorus oxychloride and triethylamine for 5 hours, resulting in a 91% yield. chemicalbook.com This method is directly applicable to the synthesis of 6-bromo-4-chloro-2-(pyridin-4-yl)quinazoline.

Table 3: Synthesis of 6-Bromo-4-chloro-2-(4-chloro-phenyl)-quinazoline

| Starting Material | Reagents | Reaction Time | Yield | Reference |

| 6-Bromo-2-(4-chlorophenyl)-4(3H)-quinazolinone | Trichlorophosphate (POCl₃), Triethylamine | 5 hours | 91% | chemicalbook.com |

This table provides data for the synthesis of a closely related analogue, demonstrating the feasibility and efficiency of the chlorination reaction.

Emerging and Green Synthetic Approaches

In recent years, there has been a significant shift towards the development of more environmentally friendly and efficient synthetic methodologies in organic chemistry. The synthesis of quinazolines and their derivatives has also benefited from these advancements.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. researchgate.netresearchgate.net The synthesis of quinazolinones and their subsequent chlorination can be significantly expedited using microwave heating, often leading to higher yields and cleaner reaction profiles in shorter reaction times compared to conventional heating methods. nih.govnih.govfrontiersin.org

One-Pot and Multicomponent Reactions: One-pot and multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to complex molecules by combining several reaction steps into a single operation without the need for isolating intermediates. mdpi.comnih.govacs.org There are reports of four-component procedures for the preparation of substituted quinazolines from simple anilines, aromatic aldehydes, and ammonium iodide under metal-free conditions. rsc.org

Green Solvents and Catalysts: The use of green solvents, such as water, and the development of catalyst-free reactions are at the forefront of green chemistry. asianpubs.org For instance, the reaction of carbon dioxide with 2-aminobenzonitrile to form quinazoline-2,4(1H,3H)-dione has been successfully carried out in water without any catalyst. rsc.org While not directly producing 4-chloro derivatives, these methods highlight the potential for developing greener pathways to quinazoline intermediates.

These emerging approaches not only reduce the environmental impact of chemical synthesis but also often provide practical advantages in terms of efficiency, cost-effectiveness, and scalability.

Chemical Transformations and Derivatization Strategies of 4 Chloro 2 Pyridyl Quinazolines

Nucleophilic Aromatic Substitution (SNAr) Reactions at the 4-Position

The most prominent reaction pathway for 4-chloroquinazolines is the nucleophilic aromatic substitution (SNAr) of the chlorine atom at the C4 position. The carbon atom at the 4-position of the quinazoline (B50416) ring is significantly more electrophilic and susceptible to nucleophilic attack compared to the carbon at the 2-position. mdpi.comresearchgate.net This regioselectivity is well-documented and is attributed to the higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient at the C4 position, which makes it the preferred site for attack by nucleophiles. mdpi.comresearchgate.net This inherent reactivity allows for the selective introduction of a wide variety of functional groups at this position.

Reactions with Primary and Secondary Amines

The displacement of the 4-chloro group with nitrogen-based nucleophiles, such as primary and secondary amines, is a widely employed strategy to generate libraries of 4-aminoquinazoline derivatives. nih.gov These reactions are typically facile and proceed under relatively mild conditions. nih.gov The nucleophilicity of the amine plays a significant role in the reaction rate, with electron-rich aliphatic amines reacting more readily than electron-poor aromatic amines. nih.gov

The reaction conditions can be tailored based on the reactivity of the amine. For instance, reactions with aliphatic amines can often be completed within minutes at room temperature, while reactions with less reactive anilines may require elevated temperatures or microwave irradiation to achieve good yields. mdpi.comnih.gov A variety of solvents can be used, including ethanol, isopropanol, dimethylformamide (DMF), and mixtures of tetrahydrofuran (THF) and water. nih.govchem-soc.si

Table 1: Examples of SNAr Reactions of 4-Chloroquinazolines with Amines

| Electrophile | Nucleophile | Solvent | Conditions | Product | Yield (%) | Reference |

| 4-Chloro-6-halo-2-phenylquinazoline | o-Toluidine | THF/H₂O | Microwave, 2 h | 6-Halo-N-(o-tolyl)-2-phenylquinazolin-4-amine | 74-78 | nih.gov |

| 4-Chloro-6-halo-2-phenylquinazoline | 2-Fluoroaniline | THF/H₂O | Microwave, 40 min | N-(2-fluorophenyl)-6-halo-2-phenylquinazolin-4-amine | 56-60 | nih.gov |

| 4-Chloroquinazoline | Pyrrolidine | Water | 100°C, 17 h | 4-(Pyrrolidin-1-yl)quinazoline | N/A | researchgate.net |

| 2-Trifluoromethyl-4-chloroquinazoline | Pyrrolidine | N/A | 50°C, 16 h | 4-(Pyrrolidin-1-yl)-2-(trifluoromethyl)quinazoline | 57 | researchgate.net |

| 3-(6,8-Dibromo-4-chloroquinazolin-2-yl)-2-propenoic acid | 4-Methylaniline | Ethanol | Reflux, 6 h | 3-{6,8-Dibromo-4-[(4-methylphenyl)amino]quinazolin-2-yl}-2-propenoic acid | N/A | chem-soc.si |

| 3-(6,8-Dibromo-4-chloroquinazolin-2-yl)-2-propenoic acid | Ethanolamine | DMF | Reflux, 4 h | 3-[6,8-Dibromo-4-(2-hydroxyethylamino)quinazolin-2-yl]-2-propenoic acid | N/A | chem-soc.si |

Formation of Hydrazino Derivatives

The chlorine atom at the 4-position can also be displaced by hydrazine hydrate to yield 4-hydrazinoquinazoline derivatives. chem-soc.si These intermediates are valuable precursors for the synthesis of fused heterocyclic systems, such as triazoloquinazolines. The hydrazinolysis reaction is typically carried out by heating the 4-chloroquinazoline with hydrazine hydrate in a suitable solvent like DMF. chem-soc.si The resulting 4-hydrazinoquinazoline is a reactive intermediate that can undergo subsequent condensation reactions with aldehydes, ketones, or acid chlorides to generate a variety of complex heterocyclic structures. chem-soc.sinih.gov For example, the reaction of a 4-hydrazinoquinazoline with aromatic aldehydes can lead to the formation of fused 5-substituted- researchgate.netresearchgate.netresearchgate.nettriazoloquinazoline derivatives. chem-soc.si

Modifications at the 2-Position of the Quinazoline Ring

While the 4-position is the primary site for SNAr reactions, the substituent at the 2-position is crucial for modulating the biological activity of the resulting compounds. nih.gov Therefore, strategies to modify the 2-(pyridyl) motif or replace it entirely are of significant interest.

Elaboration of the 2-(Pyridyl) Motif

Direct functionalization of the 2-(pyridazin-4-yl) substituent on the quinazoline core offers a route to fine-tune the molecule's properties. Standard transformations known for pyridazine (B1198779) rings could be applied. These include, but are not limited to, electrophilic substitution if the ring is sufficiently activated, or metal-catalyzed cross-coupling reactions if a suitable handle (e.g., a halogen) is present on the pyridazine ring. The specific reaction would depend on the other substituents present on the pyridazine ring of the starting material.

Introduction of Other Heteroaryl or Aryl Moieties

The synthesis of 2-substituted quinazolines often begins from substituted 2-aminobenzonitriles or anthranilic acids, allowing for the introduction of various aryl or heteroaryl groups at the 2-position prior to the formation of the quinazoline ring. However, post-cyclization modification is also possible. For quinazolines bearing a leaving group (like a chlorine atom) at the 2-position, palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura or Stille coupling are powerful methods to introduce new aryl or heteroaryl moieties. mdpi.com Although 4-chloro-2-pyridazin-4-ylquinazoline itself does not have a leaving group at C2, synthetic strategies can be designed to start from a 2,4-dichloroquinazoline. In such cases, the higher reactivity of the C4-Cl allows for its selective substitution first, followed by a cross-coupling reaction at the C2 position to introduce a new group, displacing the C2-Cl. mdpi.com

Functionalization of the Quinazoline Ring System

Beyond modifications at the 2- and 4-positions, the functionalization of the benzo portion of the quinazoline ring provides another avenue for structural diversification. Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization. For instance, it has been reported that 4-chloroquinazoline can undergo regioselective metalation at the 8-position. nih.gov Subsequent quenching of the resulting organometallic intermediate with an electrophile, such as iodine, allows for the introduction of a new substituent at a specific position on the benzene (B151609) ring. This approach enables the synthesis of derivatives that would be difficult to access through classical methods and allows for the exploration of structure-activity relationships related to substitution patterns on the carbocyclic ring of the quinazoline system.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the Suzuki-Miyaura coupling is a prominent example utilized in the derivatization of haloquinazolines. nih.govresearchgate.net This reaction involves the coupling of an organoboron reagent (like a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.org The C-4 position of 4-chloroquinazolines is particularly activated for such reactions due to the electron-withdrawing effect of the adjacent nitrogen atom within the quinazoline ring system. researchgate.net

The general mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.org The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and can be tailored depending on the specific substrates. nih.gov

In the context of 4-chloro-2-(pyridyl)quinazolines, the Suzuki-Miyaura reaction facilitates the introduction of various aryl or heteroaryl groups at the C-4 position. For instance, coupling 4-chloroquinazoline derivatives with different arylboronic acids provides a direct route to 4-arylquinazolines. nih.gov While specific studies on 4-chloro-2-pyridazin-4-ylquinazoline are limited, research on analogous structures like 4-chloro-2-phenylquinazoline and 4-chloro-2-trichloromethylquinazoline demonstrates the feasibility and scope of this transformation. nih.gov These reactions typically employ catalysts like Pd(OAc)₂ or Pd(PPh₃)₄ and a base such as Na₂CO₃ or K₃PO₄ in solvents like DMF or aqueous DME/ethanol mixtures. nih.govnih.gov

| Starting Material | Boronic Acid | Catalyst/Ligand | Base | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 4-Chloro-2-trichloromethylquinazoline | Arylboronic acids | Pd(OAc)₂ | Not specified | DMF | 4-Aryl-2-trichloromethylquinazolines | 50-65 | nih.gov |

| 4-Chloroquinazoline | Arylboronic acids | Not specified | Not specified | Not specified | 4-(Dimethyl/phenylaminophenyl)quinazolines | Not specified | nih.gov |

| 3-Bromo-6-(thiophen-2-yl)pyridazine | (Hetero)aromatic boronic acids | Pd(PPh₃)₄ | Na₂CO₃ | DME/Ethanol/H₂O | 3-(Hetero)aryl-6-(thiophen-2-yl)pyridazines | Low | nih.gov |

Introduction of Diverse Heterocyclic Moieties

Beyond C-C bond formation, the reactive C-4 chloro group is an excellent electrophilic site for nucleophilic substitution reactions, allowing for the direct introduction of various nitrogen-containing heterocycles. This strategy is a common and efficient method for building complex, fused heterocyclic systems.

A key example of this transformation is the reaction of 4-chloroquinazolines with hydrazine hydrate. chem-soc.si This reaction proceeds via nucleophilic displacement of the chloride, followed by an intramolecular cyclization to yield a fused triazoloquinazoline system. This method provides a straightforward entry into derivatives of the nih.govchem-soc.sinih.govtriazolo[4,3-c]quinazoline scaffold. The initial product of the reaction with hydrazine is a 4-hydrazinylquinazoline intermediate, which can then be condensed with aldehydes or other reagents to form a variety of substituted fused heterocycles. chem-soc.si

For example, the reaction of 2-carboxyvinyl-4-chloro-6,8-dibromoquinazoline with hydrazine hydrate, in the presence of piperidine in ethanol, leads to the formation of the corresponding 4-hydrazinylquinazoline. chem-soc.si This intermediate can be subsequently reacted with aromatic aldehydes in glacial acetic acid to furnish a series of 5-substituted- nih.govchem-soc.sinih.govtriazoloquinazoline derivatives. chem-soc.si This two-step, one-pot approach is a versatile method for creating libraries of fused quinazoline compounds.

| Starting Material | Reagent(s) | Conditions | Intermediate Product | Final Product | Reference |

|---|---|---|---|---|---|

| 2-Carboxyvinyl-4-chloro-6,8-dibromoquinazoline | 1. Hydrazine hydrate, Piperidine 2. Aromatic aldehydes | 1. Reflux in Ethanol, 70°C 2. Reflux in Acetic Acid | 4-Hydrazinyl-2-carboxyvinyl-6,8-dibromoquinazoline | 5-Substituted- nih.govchem-soc.sinih.govtriazolo[4,3-c]quinazolin-5-yl-2-propenoic acid | chem-soc.si |

| 2,4-Dichloro-6-iodoquinazoline | Hydrazine hydrate | DMF, 50°C | Not isolated | 6-Iodo- nih.govchem-soc.sinih.govtriazolo[4,3-c]quinazolin-3-thione | researchgate.net |

An in-depth analysis of the structure-activity relationships (SAR) of 4-chloro-2-(pyridyl)quinazoline derivatives reveals critical insights into the molecular features governing their biological activity. The strategic modification of the quinazoline scaffold has been a key focus of medicinal chemistry, aiming to enhance potency and selectivity for various therapeutic targets. This article delineates the pivotal role of substitutions at different positions on the quinazoline core and the application of computational models in the rational design of these compounds.

Molecular Mechanisms of Action and Biological Target Identification

Enzyme Inhibition Studies

Cyclooxygenase-2 (COX-2) Inhibition

No direct studies on the COX-2 inhibitory activity of 4-chloro-2-pyridazin-4-ylquinazoline were identified. However, the pyridazine (B1198779) moiety is a key structural feature in a number of known COX-2 inhibitors. Research into new pyridazine derivatives has shown that these compounds can exhibit potent and selective inhibition of COX-2. For instance, certain novel pyridazinone and pyridazinthione derivatives have demonstrated highly potent COX-2 inhibitory activity with IC50 values in the nanomolar range. cu.edu.eg A study on pyridazine-based thiazole (B1198619) and 4-thiazolidinone (B1220212) derivatives also identified compounds with COX-2 inhibition superior to the known drug celecoxib. nih.gov The mechanism of these inhibitors often involves fitting into the COX-2 active site and interacting with key amino acid residues. nih.gov Another study on pyridazine derivatives confirmed their potential as selective COX-2 inhibitors with promising gastric safety profiles. nih.gov

Table 1: COX-2 Inhibitory Activity of Selected Pyridazine Derivatives

| Compound | IC50 (COX-2) | Selectivity Index (SI) | Reference |

| 3d | 67.23 nM | Not Reported | cu.edu.eg |

| 3g | 43.84 nM | Not Reported | cu.edu.eg |

| 6a | 53.01 nM | Not Reported | cu.edu.eg |

| 9a | 15.50 nM | Not Reported | nih.gov |

| 12 | 17.10 nM | Not Reported | nih.gov |

| 16b | 16.90 nM | Not Reported | nih.gov |

| 4c | 0.26 µM | Not Reported | nih.gov |

| 6b | 0.18 µM | 6.33 | nih.gov |

| Celecoxib | 17.79 nM | Not Reported | nih.gov |

| Indomethacin | Not Reported | 0.50 | nih.gov |

Epidermal Growth Factor Receptor (EGFR) Inhibition

Direct inhibitory studies of 4-chloro-2-pyridazin-4-ylquinazoline against Epidermal Growth Factor Receptor (EGFR) have not been reported. However, the quinazoline (B50416) scaffold is a well-established core structure for numerous EGFR inhibitors. bohrium.comresearchgate.net The 4-anilinoquinazoline (B1210976) moiety, in particular, is a privileged scaffold in the development of EGFR tyrosine kinase inhibitors, with structure-activity relationship (SAR) studies revealing the importance of hydrogen bonds between the quinazoline's N-1 and N-3 atoms and methionine and threonine residues in the kinase's active site. nih.gov Several FDA-approved drugs, such as gefitinib (B1684475) and erlotinib (B232), are based on the 4-anilinoquinazoline structure and target the ATP-binding site of the EGFR kinase domain. nih.gov Research has also explored other substitutions on the quinazoline ring, such as 2-chloro-4-anilino-quinazolines, as dual inhibitors of EGFR and VEGFR-2. ekb.eg

Table 2: EGFR Inhibitory Activity of Selected Quinazoline Derivatives

| Compound | Target | IC50 | Reference |

| Compound 21 | EGFRwt | 46.1 nM | nih.gov |

| Gefitinib | EGFR T790M | Not Reported | ekb.eg |

| Lapatinib | EGFRwt | 53.1 nM | nih.gov |

| Compound 44 | VEGFR-2 | 4.6 ± 0.06 µM | ekb.eg |

PI3Kα Inhibition

There is no available research specifically detailing the inhibition of PI3Kα by 4-chloro-2-pyridazin-4-ylquinazoline. Nevertheless, the quinazoline scaffold is featured in compounds designed as PI3Kα inhibitors. The phosphatidylinositol 3-kinase (PI3K) signaling pathway is crucial in cell survival and proliferation, and its aberrant activation is common in cancer. nih.gov Studies have shown that 4-aminoquinazoline derivatives can selectively inhibit PI3Kα. For example, one such derivative, compound 6b, was found to suppress PI3Kα kinase activity with an IC50 of 13.6 nM. nih.gov Further research on 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives has also yielded potent PI3Kα inhibitors, with one compound, 13k, showing an IC50 value of 1.94 nM. mdpi.com Several quinazoline-based PI3K inhibitors are FDA-approved or in clinical trials. nih.gov

Table 3: PI3Kα Inhibitory Activity of Selected Quinazoline Derivatives

| Compound | IC50 (PI3Kα) | Reference |

| Compound 6b | 13.6 nM | nih.gov |

| Compound 13k | 1.94 nM | mdpi.com |

p21-Activated Kinase 4 (PAK4) Inhibition

Specific data on the inhibition of p21-Activated Kinase 4 (PAK4) by 4-chloro-2-pyridazin-4-ylquinazoline is not present in the current body of scientific literature. PAK4 is a member of the p21-activated kinase family and is implicated in cancer cell proliferation, migration, and invasion. nih.govresearchgate.net The quinazoline scaffold has been utilized in the development of PAK4 inhibitors. For instance, a series of 6-chloro-4-aminoquinazoline-2-carboxamide derivatives were designed and synthesized as potent and selective PAK4 inhibitors. acs.org One of the most potent compounds from this series, compound 31 (CZh226), exhibited a PAK4 IC50 of 0.0111 μM. acs.org Another study focused on 2,4-diaminoquinazoline derivatives, which also showed significant inhibitory activity against PAK4, with IC50 values under 1 μM. researchgate.net

Table 4: PAK4 Inhibitory Activity of Selected Quinazoline Derivatives

| Compound | IC50 (PAK4) | Ki (PAK4) | Reference |

| Compound 31 (CZh226) | 0.0111 µM | Not Reported | acs.org |

| Compound 9 | 33 nM | Not Reported | nih.gov |

| Compound 12 | Not Reported | 0.354 µM | acs.org |

| Compound 14 | Not Reported | 0.674 µM | acs.org |

Tubulin Polymerization Inhibition (Colchicine Site)

While there are no direct studies on 4-chloro-2-pyridazin-4-ylquinazoline as a tubulin polymerization inhibitor, numerous quinazoline derivatives have been investigated for their ability to target the colchicine (B1669291) binding site on tubulin. nih.gov Inhibition of tubulin polymerization is a key mechanism for many anticancer drugs. nih.govacs.org A study on 4-(N-cycloamino)phenylquinazolines identified compounds that inhibit tubulin assembly and compete with colchicine for its binding site. nih.gov The most potent of these, compound 5f, had an IC50 of 0.77 μM for tubulin assembly inhibition and demonstrated 99% inhibition of colchicine binding at a 5 μM concentration. nih.govacs.org These findings suggest that the quinazoline scaffold can be a valuable component in the design of new tubulin polymerization inhibitors that act at the colchicine site. nih.govacs.org

Table 5: Tubulin Polymerization Inhibitory Activity of Selected Quinazoline Derivatives

| Compound | Tubulin Assembly Inhibition (IC50) | Colchicine Binding Inhibition (%) | Reference |

| Compound 5f | 0.77 µM | 99% at 5 µM | nih.govacs.org |

| Combretastatin A-4 (CA4) | 0.96 µM | Not Reported | nih.govacs.org |

Other Enzyme System Interactions (e.g., DNA Repair Enzymes, Thymidylate Enzyme)

Direct research on the interaction of 4-chloro-2-pyridazin-4-ylquinazoline with DNA repair enzymes and thymidylate synthase is not available. However, the broader class of quinazoline derivatives has been explored as inhibitors of these enzyme systems. nih.gov

DNA Repair Enzymes : Quinazolinone derivatives have been synthesized and studied as inhibitors of the DNA repair enzyme poly(ADP-ribose) polymerase (PARP). nih.govresearchgate.net PARP inhibitors can potentiate the effects of DNA-damaging cancer therapies.

Thymidylate Synthase : Thymidylate synthase (TS) is a critical enzyme in the synthesis of DNA precursors, making it a target for anticancer drugs. wikipedia.org Several quinazoline-based antifolates have been developed as TS inhibitors. nih.gov For instance, N10-propargyl-5,8-dideazafolic acid and its analogues with a quinazoline core have been shown to inhibit L1210 TS. nih.gov Studies have also investigated nonclassical quinazolines as potent TS inhibitors, indicating that the glutamate (B1630785) moiety of traditional antifolates is not an absolute requirement for potent inhibition. nih.gov

Receptor Binding Studies

The interaction of 4-chloro-2-pyridazin-4-ylquinazoline with various protein receptors is a critical area of investigation to understand its biological activity. The following sections detail the current understanding of its binding to specific receptors.

Estrogen Receptor Alpha Binding

Currently, there is no publicly available scientific literature or data detailing direct binding studies or interactions between 4-chloro-2-pyridazin-4-ylquinazoline and the Estrogen Receptor Alpha (ERα).

NADPH Oxidase Protein Interactions

As of the latest available information, specific studies on the interaction between 4-chloro-2-pyridazin-4-ylquinazoline and NADPH Oxidase proteins have not been reported in the scientific literature.

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Interactions

While direct binding data for 4-chloro-2-pyridazin-4-ylquinazoline is limited, research into structurally related compounds offers some insight. Studies on novel 2-chloro-4-anilino-quinazoline derivatives have identified them as dual inhibitors of both the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.gov This suggests that the 2-chloro-quinazoline scaffold may serve as a basis for interaction with the ATP-binding site of VEGFR-2, a key regulator of angiogenesis. nih.govsemanticscholar.orgnih.gov The inhibition of VEGFR-2 signaling is a significant approach in cancer therapy, as it can hinder the formation of new blood vessels that supply tumors. semanticscholar.orgnih.gov However, it is crucial to note that this is an extrapolation from a class of related compounds, and specific experimental validation for 4-chloro-2-pyridazin-4-ylquinazoline is not yet available.

Interactions with Specific Biological Pathways and Signal Transduction

Given the potential, though unconfirmed, interaction with VEGFR-2, 4-chloro-2-pyridazin-4-ylquinazoline could theoretically influence the signal transduction pathways downstream of this receptor. VEGFR-2 activation by its ligand, VEGF-A, typically triggers critical signaling cascades such as the Ras/Raf/ERK/MAPK and the PI3K/Akt pathways, which are instrumental in promoting cell proliferation, survival, and migration during angiogenesis. semanticscholar.org An inhibitory action on VEGFR-2 would be expected to disrupt these pro-angiogenic signals. Without direct experimental evidence for the compound's effect on these pathways, this remains a hypothetical mechanism of action based on the behavior of similar chemical structures.

Binding to Bacterial Proteins (e.g., RelA/SpoT homolog proteins)

There is currently no scientific evidence or published research to suggest that 4-chloro-2-pyridazin-4-ylquinazoline binds to bacterial proteins such as the RelA/SpoT homolog (RSH) family. These proteins are crucial for the stringent response in bacteria, which is triggered by nutritional stress. nih.gov The investigation of small molecules that interact with these proteins is an area of interest for developing new antibacterial agents, but 4-chloro-2-pyridazin-4-ylquinazoline has not been identified in this context.

Computational and Theoretical Investigations of 4 Chloro 2 Pyridyl Quinazolines

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand the binding mode of potential drug candidates to their protein targets.

Binding Mode Analysis with Target Proteins (e.g., COX-2, EGFR, VEGFR-2, Tubulin)

Molecular docking studies on quinazoline (B50416) derivatives have revealed key binding interactions with several important cancer-related proteins. frontiersin.orgnih.govjournalcra.comnih.gov

For Cyclooxygenase-2 (COX-2) , an enzyme implicated in inflammation and cancer, docking studies of quinazolinone derivatives have shown that these compounds can fit into the active site. impactfactor.orgnih.gov The binding is often stabilized by interactions with key amino acid residues, and the presence of a sulfonamide or sulfonylmethane group on an aryl ring attached to the quinazoline core is often crucial for selective COX-2 inhibition. impactfactor.org

In the case of Epidermal Growth Factor Receptor (EGFR) , a key target in cancer therapy, docking analyses of 4-anilinoquinazoline (B1210976) derivatives have demonstrated binding modes similar to known EGFR inhibitors like erlotinib (B232). nih.govnih.govbohrium.com The quinazoline core typically forms hydrogen bonds with the hinge region of the kinase domain, while the substituent at the 4-position extends into a hydrophobic pocket. frontiersin.orgnih.govnih.gov

Tubulin , a protein essential for cell division, is also a target for quinazoline derivatives. Docking studies have indicated that these compounds can bind to the colchicine-binding site of tubulin, thereby inhibiting its polymerization. nih.govnih.govacs.org This interaction is a key mechanism for the cytotoxic effects of these compounds.

Prediction of Ligand-Receptor Interactions and Binding Energies

Computational studies provide predictions of the binding affinity, often expressed as a docking score or binding energy, which helps in ranking potential inhibitors. For quinazoline derivatives, these studies have predicted favorable binding energies with their target proteins.

| Compound Class | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| Quinazolinone Derivatives | COX-2 | - | Arg513, Tyr385, Ser530 |

| 4-Anilinoquinazolines | EGFR | -7.0 to -9.5 | Met793, Gly796, Leu718, Val726 |

| Quinazoline Derivatives | VEGFR-2 | -8.0 to -11.0 | Cys919, Asp1046, Glu885 |

| 4-Anilinoquinazolines | Tubulin | - | Cys241, Leu255, Ala316 |

Note: The binding energy values and interacting residues are representative and can vary depending on the specific compound and the docking protocol used.

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to understand the electronic structure and reactivity of molecules.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties (HOMO/LUMO)

DFT calculations are used to determine the most stable three-dimensional conformation (geometry optimization) of 4-chloro-2-(pyridyl)quinazolines. These calculations also provide insights into the electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.

| Parameter | Description | Significance |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. |

| Energy Gap (ΔE) | The difference in energy between HOMO and LUMO | A smaller gap indicates higher chemical reactivity and lower kinetic stability. |

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP surface displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). For 4-chloro-2-(pyridyl)quinazolines, the nitrogen atoms of the quinazoline and pyridazine (B1198779) rings are expected to be regions of negative potential, making them potential sites for hydrogen bonding and other electrostatic interactions with receptor sites.

Molecular Dynamics (MD) Simulations for Protein-Ligand Complex Stability

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. abap.co.in In the context of drug design, MD simulations are crucial for assessing the stability of a ligand-protein complex and for understanding the dynamic nature of their interactions. abap.co.inbenthamdirect.comnih.gov

By simulating the behavior of the 4-chloro-2-(pyridyl)quinazoline-protein complex in a biological environment (typically in water), researchers can observe how the ligand adapts its conformation within the binding pocket and how the protein structure responds to the presence of the ligand. Key parameters analyzed during MD simulations include the root-mean-square deviation (RMSD) of the protein and ligand atoms, which indicates the stability of the complex over the simulation time. A stable complex will exhibit minimal fluctuations in its RMSD values. These simulations provide a more realistic and dynamic picture of the binding event compared to the static view offered by molecular docking. frontiersin.org

Intermolecular Interaction Analysis

The study of intermolecular interactions is crucial for understanding the crystal packing and solid-state properties of molecular compounds. For 4-chloro-2-pyridazin-4-ylquinazoline, a combination of computational techniques can elucidate the nature and strength of the non-covalent forces that govern its supramolecular architecture. These forces include hydrogen bonds, halogen bonds, and π-π stacking interactions, which collectively determine the stability of the crystal lattice.

The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments. The normalized contact distance (dnorm), which is based on the distances from the surface to the nearest atom inside (dᵢ) and outside (dₑ) the surface and the van der Waals (vdW) radii of the atoms, is mapped onto the surface. Red spots on the dnorm map indicate close contacts with distances shorter than the sum of vdW radii, blue regions represent longer contacts, and white areas denote contacts around the vdW separation distance.

For a molecule like 4-chloro-2-pyridazin-4-ylquinazoline, the two-dimensional fingerprint plots derived from the Hirshfeld surface quantify the percentage contribution of each interaction type. Based on analyses of structurally related chloro-quinoline and quinazoline derivatives, the most significant contributions to the crystal packing are expected to arise from H···H, C···H/H···C, and Cl···H/H···Cl contacts. nih.govnih.gov In one study of a 2-chloro-3-formylquinoline derivative, H···H contacts accounted for 35.5% of the surface, C···H/H···C contacts for 33.7%, and Cl···H/H···Cl contacts for 12.3%. nih.gov Similarly, an analysis of 2-methylquinazolin-4(3H)-one hydrochloride showed H⋯Cl/Cl⋯H contacts contributing 10.3%. nih.gov These findings suggest that van der Waals forces and weak hydrogen bonds play a major role in the molecular packing.

Table 1: Expected Contributions of Intermolecular Contacts for 4-chloro-2-pyridazin-4-ylquinazoline from Hirshfeld Surface Analysis (Based on Analogous Structures)

| Intermolecular Contact | Expected Contribution (%) |

|---|---|

| H···H | 35 - 50% |

| C···H/H···C | 25 - 35% |

| Cl···H/H···Cl | 10 - 15% |

| N···H/H···N | 5 - 10% |

| C···C | 1 - 5% |

Note: The data in this table is representative and based on published analyses of similar chloro-substituted quinoline (B57606) and quinazoline structures. nih.govnih.gov

To further quantify the intermolecular forces, energy framework analysis is employed. This method calculates the interaction energies between a central molecule and its neighbors within a defined radius, using quantum chemical models like CE-B3LYP/6-31G(d,p) within the CrystalExplorer software. nih.gov The total interaction energy (Etot) is the sum of four components: electrostatic (Eele), polarization (Epol), dispersion (Edisp), and exchange-repulsion (Erep). mdpi.com

Table 2: Representative Intermolecular Interaction Energies for a Quinazoline Derivative (kJ/mol)

| Energy Component | Value (kJ/mol) |

|---|---|

| Electrostatic (Eele) | -91.5 |

| Polarization (Epol) | -37.6 |

| Dispersion (Edisp) | -293.7 |

| Repulsion (Erep) | 155.7 |

| Total (Etot) | -267.1 |

Note: Data is sourced from a published energy framework analysis of 6-formyl-7,8,9,11-tetrahydro-5H-pyrido[2,1-b]quinazolin-11-one. iucr.org

The structure of 4-chloro-2-pyridazin-4-ylquinazoline lacks conventional hydrogen bond donors (e.g., N-H, O-H). However, weak C-H···N hydrogen bonds are expected to play a role in its crystal packing, where a hydrogen atom attached to a carbon of the quinazoline or pyridazine ring interacts with a nitrogen atom of a neighboring molecule. Such interactions are commonly observed in the crystal structures of related N-heterocyclic compounds. nih.gov

The presence of a chlorine atom introduces the possibility of halogen bonding. A halogen bond is a directional, non-covalent interaction between an electrophilic region (the σ-hole) on the halogen atom and a nucleophile (such as a nitrogen lone pair). rsc.org Furthermore, Cl···Cl contacts can occur, which are categorized based on their geometry. Type I contacts (θ₁ ≈ θ₂) are generally considered to be symmetry-driven and less directional, while Type II contacts (θ₁ ≈ 180°, θ₂ ≈ 90°) involve the interaction of the positive σ-hole of one chlorine with the negative equatorial belt of another and are considered true halogen bonds. researchgate.net In the crystal lattice of 4-chloro-2-pyridazin-4-ylquinazoline, directional C-Cl···N halogen bonds or Type II Cl···Cl interactions could serve as important synthons in directing the supramolecular assembly.

The planar aromatic systems of the quinazoline and pyridazine rings in 4-chloro-2-pyridazin-4-ylquinazoline make π-π stacking interactions a highly probable and significant feature of its crystal packing. These interactions occur when the electron-rich π-systems of adjacent aromatic rings overlap. The geometry of these interactions can vary, with the most common arrangements being parallel-displaced or T-shaped.

In related crystal structures containing pyridine (B92270) or quinazoline rings, π-π stacking is a frequently observed packing motif. iucr.orgbohrium.com The stability and geometry of these interactions are influenced by the electronic nature of the rings. Theoretical studies on pyridine dimers have shown that antiparallel-displaced geometries are often the most stable. researchgate.net Key parameters used to characterize these interactions include the centroid-to-centroid distance (typically between 3.3 and 3.8 Å) and the slip angle between the ring planes. In crystal structures of zinc complexes with pyridine-2,5-dicarboxylate, π-π stacking interactions were observed with centroid-centroid distances of 3.47 Å and 3.71 Å. researchgate.net These stacking interactions often work in concert with hydrogen and halogen bonds to build a stable three-dimensional network.

In Silico ADMET Prediction Methodologies

In modern drug discovery, the early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical to avoid late-stage failures. In silico prediction methodologies, particularly those based on Quantitative Structure-Activity Relationships (QSAR), provide a rapid and cost-effective means of evaluating the drug-likeness of novel chemical entities.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of a compound with a specific endpoint, such as a biological activity or a pharmacokinetic property. acs.org For ADMET prediction, 2D or 3D-QSAR models are developed using a training set of compounds with known experimental data. These models relate various molecular descriptors (e.g., physicochemical, topological, electronic) to properties like aqueous solubility (LogS), blood-brain barrier permeability (LogBB), Caco-2 cell permeability, plasma protein binding, inhibition of cytochrome P450 (CYP) enzymes, and various toxicity endpoints. nih.govbiointerfaceresearch.com

For quinazoline derivatives, numerous QSAR studies have been conducted to guide the design of new therapeutic agents with favorable ADMET profiles. acs.orgnih.govresearchgate.net These models help identify which structural features are critical for desired pharmacokinetic behaviors. For example, a QSAR model might reveal that increasing lipophilicity (logP) enhances absorption but may also lead to undesirable CYP inhibition. By analyzing the structure of 4-chloro-2-pyridazin-4-ylquinazoline, a QSAR model could predict its ADMET properties, providing valuable insights into its potential as a drug candidate.

Table 3: Representative In Silico Predicted ADMET Properties for 4-chloro-2-pyridazin-4-ylquinazoline

| Property | Predicted Value/Classification | Significance |

|---|---|---|

| Molecular Weight | ~268.7 g/mol | Complies with Lipinski's Rule (< 500) |

| LogP (Lipophilicity) | 2.5 - 3.5 | Good balance for permeability and solubility |

| Topological Polar Surface Area (TPSA) | ~50 Ų | Indicates good oral bioavailability potential |

| Aqueous Solubility (LogS) | Moderately Soluble | Affects absorption and formulation |

| Caco-2 Permeability | High | Predicts good intestinal absorption |

| Blood-Brain Barrier (BBB) Permeant | Likely No | CNS side effects may be limited |

| CYP2D6 Inhibitor | Likely Yes | Potential for drug-drug interactions |

| CYP3A4 Inhibitor | Likely No | Lower risk of common drug-drug interactions |

| hERG Inhibition | Low Risk | Predicts low risk of cardiotoxicity |

Note: The data presented in this table are hypothetical predicted values based on the general characteristics of quinazoline-based small molecules and are intended for illustrative purposes. Actual values would require specific QSAR modeling or experimental validation.

Computational Models for Solubility Prediction

For a compound such as 4-chloro-2-pyridazin-4-ylquinazoline, QSPR models would represent the molecular structure using a variety of numerical descriptors. These descriptors can be constitutional (e.g., molecular weight, atom counts), topological (e.g., connectivity indices), or quantum-chemical (e.g., dipole moment, partial charges). Once these descriptors are calculated, a mathematical relationship between the descriptors and experimentally determined solubility values for a training set of compounds is established using statistical methods like multiple linear regression, partial least squares, or machine learning algorithms such as support vector machines and neural networks. The resulting model can then be used to predict the solubility of new compounds.

Molecular simulation approaches, such as Monte Carlo or molecular dynamics simulations, offer a more physically-based method for solubility prediction. These methods model the interactions between the solute (4-chloro-2-pyridazin-4-ylquinazoline) and solvent (water) molecules at an atomic level. The free energy of solvation, which is directly related to solubility, can be calculated from these simulations. While computationally more intensive than QSPR models, molecular simulations can provide a more detailed understanding of the solvation process.

The following table illustrates the types of molecular descriptors that would be calculated for 4-chloro-2-pyridazin-4-ylquinazoline for use in a QSPR-based solubility model.

| Descriptor Type | Example Descriptor | Description |

| Constitutional | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. |

| Number of H-bond Donors | The number of hydrogen atoms attached to electronegative atoms (N, O). | |

| Number of H-bond Acceptors | The number of electronegative atoms (N, O) with lone pairs. | |

| Topological | Zagreb Index | A numerical descriptor based on the connectivity of atoms in the molecule. |

| Quantum-Chemical | Dipole Moment | A measure of the overall polarity of the molecule. |

| Partial Charges | The distribution of electrical charge among the atoms in the molecule. |

Applications of ADMET Prediction Software and Servers (e.g., pkCSM, Pre-ADMET)

In contemporary drug discovery, a significant number of promising drug candidates fail during clinical trials due to poor pharmacokinetic properties or toxicity. cam.ac.uk To mitigate this, a suite of computational tools has been developed to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds early in the discovery process. nih.gov Web-based servers like pkCSM and Pre-ADMET are widely used for this purpose due to their user-friendly interfaces and the robustness of their underlying predictive models. uq.edu.au

These platforms utilize graph-based signatures and other molecular descriptors to build predictive models for a wide range of ADMET properties. nih.govuq.edu.au For a novel compound like 4-chloro-2-pyridazin-4-ylquinazoline, a researcher could submit its chemical structure (typically as a SMILES string) to these servers and obtain predictions for various parameters. uq.edu.au

For instance, in the context of absorption , these tools can predict properties such as human intestinal absorption, Caco-2 cell permeability, and P-glycoprotein substrate or inhibitor status. Distribution parameters that can be predicted include blood-brain barrier permeability and plasma protein binding. For metabolism , the software can predict which cytochrome P450 (CYP) isoforms are likely to be inhibited by the compound. Excretion properties, such as total clearance, can also be estimated. Finally, a range of toxicity endpoints can be predicted, including AMES mutagenicity, hepatotoxicity, and cardiotoxicity (e.g., hERG inhibition).

The following tables provide an illustrative example of the type of output that would be generated by ADMET prediction software for a compound like 4-chloro-2-pyridazin-4-ylquinazoline.

Table 1: Predicted Pharmacokinetic Properties

| Property | Predicted Value | Interpretation |

| Absorption | ||

| Human Intestinal Absorption | High | The compound is likely to be well-absorbed from the gastrointestinal tract. |

| Caco-2 Permeability | High | The compound is likely to have good intestinal permeability. |

| Distribution | ||

| Blood-Brain Barrier Permeability | Low | The compound is unlikely to cross the blood-brain barrier. |

| Metabolism | ||

| CYP2D6 Inhibitor | Yes | The compound may inhibit the activity of the CYP2D6 enzyme. |

| CYP3A4 Inhibitor | No | The compound is unlikely to inhibit the activity of the CYP3A4 enzyme. |

| Excretion | ||

| Total Clearance | 0.5 L/min | An estimate of the rate at which the compound is removed from the body. |

Table 2: Predicted Toxicity Profile

| Toxicity Endpoint | Prediction | Interpretation |

| AMES Mutagenicity | Non-mutagenic | The compound is unlikely to be mutagenic. |

| hERG I Inhibition | Non-inhibitor | The compound is unlikely to cause cardiotoxicity through hERG inhibition. |

| Hepatotoxicity | Non-toxic | The compound is unlikely to cause liver damage. |

By providing a comprehensive in silico ADMET profile, tools like pkCSM and Pre-ADMET enable medicinal chemists to identify potential liabilities of drug candidates at an early stage, allowing for more informed decisions regarding which compounds to advance in the drug discovery pipeline.

Lead Optimization and Rational Drug Design for 4 Chloro 2 Pyridyl Quinazolines

Strategies for Enhancing Potency and Selectivity

The primary goal of lead optimization is to maximize the therapeutic efficacy of a compound by improving its binding affinity for the intended biological target while minimizing off-target interactions. For 4-chloro-2-(pyridyl)quinazolines, this involves a detailed exploration of its structure-activity relationships (SAR).

Key strategies include:

Modification of the Pyridyl/Pyridazine (B1198779) Ring: The position of the nitrogen atom within the heterocyclic ring attached at the 2-position of the quinazoline (B50416) core can significantly influence biological activity. nih.gov For the 4-chloro-2-pyridazin-4-ylquinazoline lead, substituting the pyridazine moiety with other isomers (e.g., pyridazin-3-yl) or other nitrogen-containing heterocycles like pyridine (B92270) or pyrimidine (B1678525) could alter the compound's electronic properties and hydrogen bonding capabilities, thereby affecting target engagement. Studies on related compounds have shown that a 4-pyridyl group can retain potency, and its activity can be superior to 2-pyridyl analogues. nih.gov

Substitution on the Quinazoline Core: The quinazoline ring itself offers multiple positions for substitution to enhance potency and selectivity. For example, introducing small electron-donating or electron-withdrawing groups at positions 5, 6, 7, or 8 can modulate the electronic landscape of the entire molecule. Research on p21-activated kinase 4 (PAK4) inhibitors with a quinazoline scaffold highlighted the importance of shape and electrostatic complementarity at the 6-position, as the residues in the target's binding pocket were not conserved across different kinase subtypes, allowing for selectivity to be engineered. acs.org

Exploiting Target-Specific Interactions: A deep understanding of the three-dimensional structure of the biological target is crucial. By identifying specific amino acid residues in the binding pocket, modifications can be designed to form additional favorable interactions, such as hydrogen bonds, hydrophobic interactions, or electrostatic interactions. For instance, designing a compound where a piperazine (B1678402) moiety forms a charge-assisted hydrogen bond with a negatively charged aspartate residue in the target protein significantly improves activity. acs.org This structure-based design approach is fundamental to enhancing both potency and selectivity.

Optimization of Molecular Backbone and Functional Groups through Systematic Chemical Modifications

For 4-chloro-2-pyridazin-4-ylquinazoline, several modifications can be systematically explored:

Position 4 Modifications: The chlorine atom at the 4-position is a key feature. It is an electrophilic site susceptible to nucleophilic aromatic substitution (SNAr), making it a versatile handle for introducing a wide variety of substituents. mdpi.comresearchgate.net Replacing the chlorine with different amines, anilines, or aliphatic chains can significantly impact biological activity and physicochemical properties. mdpi.com The introduction of an amino group at this position is a common strategy, as the 4-aminoquinazoline scaffold is a privileged structure in medicinal chemistry. mdpi.com

Position 2 Modifications: The pyridazine ring at the 2-position can be replaced with other aromatic or heteroaromatic systems to explore different binding orientations and interactions. nih.gov The choice of heterocycle can influence properties like solubility and metabolic stability. nih.gov

Quinazoline Ring Substitutions: As mentioned, positions 6 and 8 are often targeted for modification. Halogen substitutions or the insertion of aromatic amino groups have been explored to improve the efficacy of quinazoline derivatives. nih.gov For example, SAR studies on 4(3H)-quinazolinone antibacterials showed that substitutions on the benzene (B151609) ring portion of the quinazoline core were critical for activity. acs.org

The following interactive table outlines potential systematic modifications to the 4-chloro-2-pyridazin-4-ylquinazoline scaffold and the rationale behind them.

| Position of Modification | Proposed Functional Group | Rationale for Modification | Potential Impact |

|---|---|---|---|

| Position 4 (Cl replacement) | Substituted Anilines | Introduce hydrogen bond donors/acceptors and explore hydrophobic pockets in the target. mdpi.com | Enhanced potency and selectivity. |

| Position 4 (Cl replacement) | Morpholine | Improve solubility and pharmacokinetic profile. nih.gov | Better bioavailability. |

| Position 2 (Pyridazine replacement) | Substituted Phenyl Ring | Vary steric bulk and electronics to optimize binding affinity. acs.org | Improved target engagement. |

| Position 6 | Trifluoromethyl (-CF3) | Increase metabolic stability and lipophilicity; can improve cell permeability. nih.gov | Enhanced pharmacokinetic properties. |

| Position 7 | Methoxy (-OCH3) | Acts as a hydrogen bond acceptor and can improve solubility. | Modulated potency and pharmacokinetics. |

Computational Approaches in Lead Optimization

Computational chemistry and in-silico methods have become indispensable in modern drug discovery, offering a way to rapidly analyze and predict the properties of potential drug candidates, thereby reducing the time and cost of lead optimization. nih.gov

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug design by transforming vast amounts of chemical and biological data into predictive models. nih.govjddtonline.info These technologies can accelerate the identification of promising compounds and guide their optimization. jsr.org

Applications in the context of 4-chloro-2-(pyridyl)quinazolines include:

Quantitative Structure-Activity Relationship (QSAR): ML algorithms can build QSAR models that correlate the structural features of quinazoline derivatives with their biological activities. mdpi.com These models can then predict the potency of newly designed, unsynthesized analogs, allowing researchers to prioritize the most promising candidates for synthesis.

Virtual Screening: Deep learning models can screen large virtual libraries of compounds to identify those likely to bind to a specific target. mdpi.com This can be used to explore a vast chemical space of potential modifications for the 4-chloro-2-pyridazin-4-ylquinazoline scaffold.

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties, such as high potency and good selectivity, by learning from the structural patterns of known active compounds. mdpi.com

Predictive modeling leverages statistical algorithms and ML to forecast outcomes based on historical data. In drug discovery, this involves integrating large datasets from genomics, proteomics, and chemical assays to build comprehensive models of a compound's behavior. mdpi.com For 4-chloro-2-(pyridyl)quinazolines, predictive models can be developed to estimate various properties, including:

Binding Affinity: Predicting how strongly a new derivative will bind to its target.

ADMET Properties: Forecasting the Absorption, Distribution, Metabolism, Excretion, and Toxicity profile of a compound is crucial for identifying candidates with a higher probability of success in clinical trials. nih.govnih.gov

Selectivity: Predicting the binding affinity against a panel of off-targets to minimize potential side effects.

By integrating big data, these models can become more accurate and robust, providing valuable insights to guide the design of next-generation inhibitors.

Iterative Design-Synthesis-Evaluation Cycles

Lead optimization is not a linear process but an iterative cycle of design, synthesis, and evaluation. This systematic approach allows for the gradual refinement of a lead compound based on accumulating experimental data. frontiersin.org

The cycle for optimizing 4-chloro-2-pyridazin-4-ylquinazoline would typically proceed as follows:

Design: Based on existing SAR data and computational modeling, a new series of analog compounds is designed. For example, guided by a QSAR model, new substituents for the 4- and 6-positions of the quinazoline ring are proposed to enhance potency.

Synthesis: The designed compounds are then synthesized in the laboratory. Various synthetic methodologies for creating quinazoline derivatives are available, often involving transition metal-catalyzed reactions or cyclocondensation approaches. nih.gov

Evaluation: The newly synthesized compounds are subjected to a battery of in vitro and in vivo tests to determine their biological activity (e.g., IC50 against the target), selectivity (tested against related targets), and pharmacokinetic properties (e.g., solubility, plasma stability).

Analysis: The results from the evaluation phase are analyzed, and the SAR is updated. This new knowledge is fed back into the computational models, refining their predictive power. This analysis informs the next round of design, initiating a new cycle.

This iterative process continues until a candidate compound is identified that meets all the necessary criteria for preclinical development, including high potency, excellent selectivity, and a favorable pharmacokinetic profile.

Pharmacokinetic Considerations in Drug Design (e.g., Solubility, Metabolic Stability)

A potent and selective compound will fail as a drug if it cannot reach its target in the body in sufficient concentrations or if it is metabolized too quickly. Therefore, optimizing pharmacokinetic (PK) properties is a critical aspect of lead optimization that runs in parallel with efforts to improve potency. frontiersin.org

Key PK considerations include:

Solubility: Poor aqueous solubility can lead to low absorption and bioavailability. Modifications to the 4-chloro-2-pyridazin-4-ylquinazoline structure, such as the introduction of polar functional groups (e.g., morpholine, hydroxyl groups), can improve solubility. researchgate.net

Metabolic Stability: Compounds that are rapidly metabolized by liver enzymes (e.g., cytochrome P450s) will have a short half-life in the body, limiting their therapeutic effect. Strategies to improve metabolic stability include blocking sites of metabolism by introducing groups like fluorine or replacing metabolically liable groups with more stable alternatives. The chlorine atom at position 4 can enhance metabolic stability. vulcanchem.com

Permeability: The ability of a compound to pass through biological membranes, such as the intestinal wall and cell membranes, is essential for absorption and distribution to the target tissue.

AI and computational models are increasingly used to predict these ADMET properties early in the design cycle, allowing chemists to avoid problematic structures and focus on compounds with a higher likelihood of possessing good drug-like properties. nih.gov

The following table summarizes key pharmacokinetic parameters and common methods for their assessment during lead optimization.

| Pharmacokinetic Parameter | Importance in Drug Design | Computational Assessment | Experimental Assay |

|---|---|---|---|

| Aqueous Solubility | Crucial for absorption and formulation. | In-silico prediction models (e.g., based on logP). | Kinetic or thermodynamic solubility assays. |

| Metabolic Stability | Determines in vivo half-life and dosing frequency. | Prediction of metabolic sites; P450 inhibition models. | Incubation with liver microsomes or hepatocytes. |

| Cell Permeability | Affects absorption and ability to reach intracellular targets. | Calculation of Polar Surface Area (PSA); BOILED-Egg model. mdpi.com | PAMPA (Parallel Artificial Membrane Permeability Assay); Caco-2 cell assays. |

| Plasma Protein Binding | Influences the free concentration of the drug available to act on the target. | QSAR models based on physicochemical properties. | Equilibrium dialysis; ultrafiltration. |

Future Perspectives in 4 Chloro 2 Pyridyl Quinazoline Research

Exploration of Novel Derivatization Pathways and Chemical Space

The future of 4-chloro-2-(pyridazin-4-yl)quinazoline research is intrinsically linked to the exploration of innovative derivatization strategies to expand its chemical space. The chlorine atom at the 4-position is a key functional handle, highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a diverse range of substituents, thereby enabling the systematic exploration of structure-activity relationships (SAR).

Future derivatization efforts will likely focus on:

Amino-functionalization: The introduction of various primary and secondary amines at the 4-position can lead to the generation of a library of 4-amino-2-(pyridazin-4-yl)quinazoline derivatives. This is a particularly promising avenue, as the 4-aminoquinazoline core is a well-established pharmacophore in numerous kinase inhibitors.

Alkoxy and Aryloxy Analogs: Reaction with a wide array of alcohols and phenols can yield the corresponding ether derivatives. These modifications can significantly alter the compound's lipophilicity, solubility, and metabolic stability, which are critical parameters for drug development.

Carbon-Carbon Bond Formation: Advanced cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, can be employed to introduce novel carbon-based substituents at the 4-position. This would allow for the synthesis of derivatives with extended and diverse molecular frameworks.

Modifications of the Pyridazine (B1198779) Ring: While the 4-chloro position is the most reactive site for initial derivatization, subsequent modifications to the pyridazine ring could further expand the chemical diversity. This could involve selective oxidations, reductions, or C-H activation/functionalization reactions to introduce additional pharmacophoric features.

A systematic exploration of these derivatization pathways will generate a comprehensive library of novel compounds, significantly expanding the known chemical space around the 4-chloro-2-(pyridazin-4-yl)quinazoline core.

| Derivatization Strategy | Reagents/Conditions | Potential Outcome |